N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound featuring multiple heterocyclic structures, including benzothiazole and thiazole rings
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as benzo[d]thiazole, thiazole derivatives, and ethylsulfonylphenyl derivatives.
Reaction Steps: The synthesis involves multiple steps, including:
Formation of the benzothiazole ring through cyclization reactions.
Introduction of the thiazole ring via condensation reactions.
Esterification or amidation reactions to introduce the acetamide group.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch processes to optimize yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvent choice) are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiazole rings.
Coupling Reactions: Cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed:
Oxidized derivatives with increased oxidation states.
Reduced derivatives with lower oxidation states.
Substituted derivatives with various functional groups.
Coupled products with new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple heterocyclic rings. Biology: It has shown potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties. Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases. Industry: The compound's unique structure makes it valuable in the development of new materials, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve:
Binding to Enzymes: Inhibition or activation of key enzymes involved in biological processes.
Receptor Interaction: Modulation of receptor activity, leading to downstream effects.
Pathway Modulation: Alteration of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl)acetamide
N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
N-(benzo[d]thiazol-2-yl)-2-(4-(propylsulfonyl)phenyl)acetamide
Uniqueness: Compared to similar compounds, N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has a unique combination of functional groups and heterocyclic structures, which may confer distinct biological and chemical properties.
This compound's multifaceted nature and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in medicine, industry, and beyond.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S3/c1-2-29(25,26)14-9-7-13(8-10-14)11-18(24)23-20-22-16(12-27-20)19-21-15-5-3-4-6-17(15)28-19/h3-10,12H,2,11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQJRXSSXSLDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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